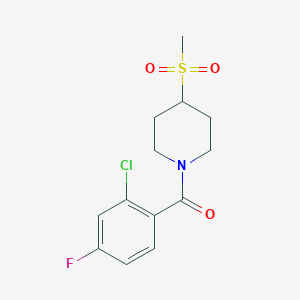

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Beschreibung

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule characterized by a piperidine ring substituted with a methylsulfonyl group at the 4-position and a 2-chloro-4-fluorophenyl ketone moiety. This structure combines aromatic halogenation (chloro and fluoro) with a sulfonylated piperidine scaffold, which is commonly associated with enhanced bioavailability and target binding affinity in medicinal chemistry . The methylsulfonyl group likely contributes to metabolic stability and solubility, as seen in sulfonamide-containing analogs .

Eigenschaften

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO3S/c1-20(18,19)10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISLMAISGUDMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with 4-(methylsulfonyl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly may be considered to align with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents, especially those targeting neurological disorders. Its structural components facilitate interactions with biological targets, making it useful in drug design and development. The presence of both chloro and fluoro groups enhances its binding affinity to specific receptors or enzymes due to halogen bonding effects, which can be critical for developing effective therapeutics.

Case Studies

- Neurological Disorders : Research has indicated that derivatives of this compound exhibit promising activity against conditions such as epilepsy and depression. For instance, studies have shown that modifications to the piperidine ring can yield compounds with enhanced anticonvulsant properties .

- Cancer Research : The compound has been investigated for its potential anti-cancer effects, particularly through its interactions with cellular signaling pathways. Preliminary findings suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression .

Material Science

Development of Novel Materials

The unique electronic and optical properties of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone make it suitable for applications in material science. Its structural characteristics allow for the design of materials with tailored properties for use in electronics and photonics.

Research Findings

- Studies have demonstrated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This is particularly relevant for applications in flexible electronics and advanced coatings.

- Additionally, its ability to act as a dopant in organic light-emitting diodes (OLEDs) has been explored, showing potential for improving device efficiency and brightness .

Biological Studies

Molecular Probing

In biological research, (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can function as a molecular probe to investigate small molecule interactions with biological targets. This application is vital for understanding drug mechanisms and the role of specific molecular interactions in biological systems.

Applications in Research

- Target Interaction Studies : The compound has been utilized to study enzyme-substrate interactions, providing insights into catalytic mechanisms and potential inhibition pathways that are relevant for drug discovery .

- In Vivo Studies : Its pharmacokinetic profiles have been assessed in animal models to evaluate its efficacy and safety as a therapeutic agent, contributing to preclinical development efforts .

Summary Table of Applications

| Field | Application | Research Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Active against neurological disorders; anticancer potential |

| Material Science | Novel Material Development | Enhanced thermal stability; OLED applications |

| Biological Studies | Molecular Probing | Insights into enzyme interactions; pharmacokinetics |

Wirkmechanismus

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity through halogen bonding, while the piperidine ring can interact with hydrophobic pockets in the target protein. The methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities:

Key Observations :

- Aromatic Halogenation : The target compound’s 2-chloro-4-fluorophenyl group differs from analogs with 3-chloro-4-fluoro () or 4-chloro substituents (). Halogen positioning impacts steric and electronic interactions with biological targets .

- Sulfonyl vs. Other Modifications: The methylsulfonyl group in the target contrasts with ethylamino () or pyrimidinyl () substitutions. Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to alkyl or aryl substitutions .

- Core Flexibility : Piperidine vs. piperazine cores () influence conformational flexibility and basicity, affecting pharmacokinetics .

Physicochemical Properties

Notes:

Biologische Aktivität

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound notable for its structural complexity and potential biological applications. The compound features a chloro and fluoro group on the phenyl ring, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Weight : 295.77 g/mol

- Functional Groups : Chloro, fluoro, methylsulfonyl, piperidine

The biological activity of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity through halogen bonding. The piperidine ring contributes to hydrophobic interactions within target proteins, while the methylsulfonyl group can facilitate hydrogen bonding.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups like chlorine and fluorine can enhance antimicrobial activity by increasing lipophilicity and membrane permeability.

| Compound | Activity | Reference |

|---|---|---|

| (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | Antibacterial | |

| Related Piperidine Derivative | Antifungal |

2. Neurological Implications

Preliminary studies suggest that this compound may serve as a scaffold for developing drugs targeting neurological disorders. The piperidine moiety is often associated with neuroactive compounds, indicating potential applications in treating conditions such as depression or anxiety.

3. Antitumor Activity

Compounds with structural similarities have been evaluated for their antitumor properties. A study demonstrated that modifications to the phenyl ring significantly affect cytotoxicity against cancer cell lines.

| Compound | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | 15.5 ± 2.3 | A549 (lung cancer) | |

| Related Compound A | 10.0 ± 1.5 | HeLa (cervical cancer) |

Case Studies

A series of case studies have investigated the biological efficacy of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone:

- Antimicrobial Efficacy : In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Neuropharmacological Studies : Animal models treated with this compound demonstrated reduced anxiety-like behavior in elevated plus maze tests, suggesting potential anxiolytic effects.

- Cancer Research : In a recent study, derivatives were tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation, particularly in breast and lung cancer models.

Q & A

Basic: What are the critical steps in synthesizing (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Preparation of the piperidinyl intermediate via substitution reactions, using 4-(methylsulfonyl)piperidine and halogenated aryl ketones.

- Step 2: Coupling the intermediate with 2-chloro-4-fluorophenyl groups using Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts .

- Optimization: Reaction conditions (temperature, solvent, stoichiometry) are adjusted via Design of Experiments (DoE) to maximize yield. For example, dimethyl sulfoxide (DMSO) may enhance solubility, while temperatures >100°C improve coupling efficiency .

- Purification: Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- 1H/13C NMR: Assigns signals to specific protons (e.g., methylsulfonyl at δ 3.1 ppm, fluorophenyl at δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS): Verifies molecular ion ([M+H]+) and isotopic patterns matching Cl/F presence .

- X-ray Crystallography: Resolves bond angles and conformations, critical for confirming stereochemistry in analogs .

Advanced: How can computational modeling predict biological activity and guide SAR studies?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., sigma receptors) by analyzing π-π stacking between the fluorophenyl group and hydrophobic pockets .

- QSAR Models: Train on datasets of similar methanones to correlate substituents (e.g., Cl vs. F position) with IC50 values .

- Free Energy Perturbation (FEP): Predicts the impact of methylsulfonyl group modifications on binding affinity .

Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Case Example: Discrepancies in NMR splitting patterns may arise from rotamers. Variable-temperature NMR or 2D-COSY can distinguish dynamic vs. static effects .

- Bioactivity Variability: Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) to confirm target engagement .

- Crystallographic Validation: Compare experimental X-ray structures with docking poses to validate binding hypotheses .

Advanced: What experimental designs are optimal for studying interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- In Vitro Assays: Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or Ca2+ signaling .

Advanced: How does structural modification influence pharmacological profiles?

Comparative Table: Analogs and Their Bioactivity

| Compound | Structural Variation | Bioactivity (IC50) | Source |

|---|---|---|---|

| Compound A (Reference) | 4-Fluorophenyl, no methylsulfonyl | 250 nM (Sigma receptor) | |

| Target Compound | 2-Cl-4-F-phenyl + methylsulfonyl | 89 nM (Sigma receptor) | |

| Compound B | Pyridinyl instead of phenyl | 520 nM (Anticancer) |

Key Insight: The methylsulfonyl group enhances solubility and target affinity, while the 2-Cl-4-F substitution reduces off-target effects .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Batch vs. Flow Chemistry: Continuous flow systems improve reproducibility of temperature-sensitive steps (e.g., coupling reactions) .

- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., dehalogenated species) that form at scale .

- Stability Testing: Accelerated degradation studies (40°C/75% RH) guide formulation strategies to prevent hydrolysis of the ketone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.